3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chlorine atom at the 3-position, a thiophen-3-ylmethyl group, and a 2,2,2-trifluoroethyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3-chlorobenzoic acid, is converted to 3-chlorobenzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.
Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with thiophen-3-ylmethylamine and 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine or pyridine. This reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophen-3-ylmethyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the benzamide core can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the thiophen-3-ylmethyl group.
Amines: From reduction of nitro groups.
Substituted Benzamides: From nucleophilic substitution of the chlorine atom.
Scientific Research Applications
3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiophen-3-ylmethyl group may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(thiophen-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with the thiophen-2-ylmethyl group.
3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide core instead of benzamide.
3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)phenylacetamide: Similar structure but with a phenylacetamide core.
Uniqueness
The unique combination of the 3-chloro, thiophen-3-ylmethyl, and 2,2,2-trifluoroethyl groups in 3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide imparts distinct chemical and physical properties. These substituents influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NOS/c15-12-3-1-2-11(6-12)13(20)19(9-14(16,17)18)7-10-4-5-21-8-10/h1-6,8H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWNREROKSZICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.